2-Propanimine
Overview
Description
2-Propanimine, also known as acetone imine, is an organic compound with the chemical formula (CH₃)₂CNH. It is a volatile and flammable liquid at room temperature and is the simplest ketimine.
Preparation Methods
2-Propanimine is typically prepared by the dehydrocyanation of the cyanoamine of acetone, which is derived from acetone cyanohydrin.
Chemical Reactions Analysis
2-Propanimine undergoes several types of chemical reactions, including:
Hydrolysis: It readily hydrolyzes in the presence of water to form acetone and ammonia[ (CH₃)₂CNH + H₂O \rightarrow (CH₃)₂CO + NH₃ ]
Condensation: It can condense to form hexamethylenetetramine when reacted with methylene imine (CH₂=NH).
Further Condensation:
Scientific Research Applications
2-Propanimine has several scientific research applications, including:
Astrochemistry: It is predicted to be a good candidate for astronomical searches due to its structural properties and low energy isomerism within the C₃H₇N group.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and is used in academic research to study the reactivity of imines.
Mechanism of Action
The mechanism of action of 2-Propanimine involves its reactivity as an imine. It readily undergoes hydrolysis and condensation reactions due to the presence of the imine group (C=N). The molecular targets and pathways involved include the formation of acetone and ammonia through hydrolysis and the formation of hexamethylenetetramine through condensation reactions .
Comparison with Similar Compounds
2-Propanimine is unique due to its simple structure as the simplest ketimine. Similar compounds include:
Methylene imine (CH₂=NH): Highly reactive and condenses to form hexamethylenetetramine.
Hexafluoroacetone imine ((CF₃)₂C=NH): More robust compared to this compound.
These compounds share similar reactivity patterns but differ in their structural complexity and stability.
Properties
IUPAC Name |
propan-2-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-3(2)4/h4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAGXZXKTKRFMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191992 | |
Record name | 2-Propanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38697-07-3 | |
Record name | 2-Propanimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38697-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038697073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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